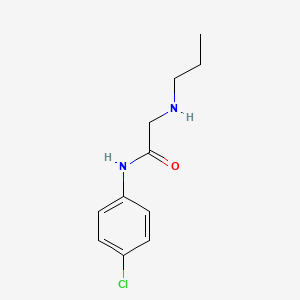
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole, abbreviated as CFCF4T, is a heterocyclic compound with a wide range of applications in scientific research. It is a derivative of triazole, a five-membered ring structure which is composed of three nitrogen atoms and two carbon atoms. CFCF4T has been extensively studied due to its ability to act as an inhibitor of various enzymes and its potential in various laboratory experiments.
Mécanisme D'action
CFCF4T has been found to act as an inhibitor of various enzymes. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Additionally, CFCF4T has been found to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
CFCF4T has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the synthesis of prostaglandins. Additionally, CFCF4T has been found to inhibit the activity of tyrosine kinases, leading to a decrease in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
CFCF4T has several advantages and limitations for use in laboratory experiments. One advantage of CFCF4T is its ability to act as an inhibitor of various enzymes. This allows researchers to study the effects of the inhibition of these enzymes on various biochemical and physiological processes. Additionally, CFCF4T has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, CFCF4T also has several limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, CFCF4T has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for the use of CFCF4T in scientific research. One potential direction is to explore its potential as an inhibitor of other enzymes and its effects on other biochemical and physiological processes. Additionally, further research could be conducted to investigate its potential as an inhibitor of cancer cells. Additionally, further research could be conducted to investigate its potential as an inhibitor of inflammation, as well as its potential effects on the immune system. Finally, further research could be conducted to investigate its potential as an inhibitor of drug metabolism, as well as its potential effects on drug absorption and distribution.
Applications De Recherche Scientifique
CFCF4T has been used in scientific research for a variety of applications. It has been used in the study of enzyme inhibition, as well as in the study of its biochemical and physiological effects. It has also been used in the study of drug metabolism, as well as in the study of its effects on cell growth and differentiation. Additionally, CFCF4T has been used in the study of its effects on the immune system, as well as in the study of its effects on cancer cells.
Propriétés
IUPAC Name |
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-11-15-14-10(7-1-2-7)16(11)9-5-3-8(13)4-6-9/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNNHFAOPOZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189615 | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
CAS RN |
1087792-20-8 | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)
![3-[(2-Aminophenyl)(methyl)amino]propanenitrile](/img/structure/B1460740.png)



![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)




